molecular formula C18H31NO2 B5218624 2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine

2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine

Cat. No.: B5218624
M. Wt: 293.4 g/mol
InChI Key: ZYOWIUIBDQZVLO-UHFFFAOYSA-N
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Description

2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine is an organic compound characterized by its complex structure, which includes a tert-butylphenoxy group and a diethylethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine typically involves the reaction of 2-tert-butylphenol with ethylene oxide to form 2-(2-tert-butylphenoxy)ethanol. This intermediate is then reacted with diethylamine under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or amine groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, mild temperatures.

    Substitution: Nucleophiles such as halides, under basic or neutral conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, such as its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-tert-Butylphenoxy)ethanamine
  • 2-(2-tert-Butoxyphenyl)methanamine
  • 4-tert-Butylphenoxyacetonitrile

Uniqueness

2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO2/c1-6-19(7-2)12-13-20-14-15-21-17-11-9-8-10-16(17)18(3,4)5/h8-11H,6-7,12-15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOWIUIBDQZVLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOCCOC1=CC=CC=C1C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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